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The photo-Fries rearrangement is a powerful photochemical transformation that converts aryl

esters into hydroxyaryl ketones, presenting a unique synthetic route for constructing substituted

phenolic compounds. This technical guide delves into the core mechanism of the photo-Fries

rearrangement in acyloxybenzophenones, providing a detailed overview of the reaction

pathways, quantitative data on product distribution and quantum yields, and comprehensive

experimental protocols for laboratory application.

Core Mechanism: A Tale of Radicals in a Cage
The photo-Fries rearrangement of acyloxybenzophenones is a photochemically induced

intramolecular acyl migration. The currently accepted mechanism involves a radical pathway

initiated by the absorption of ultraviolet (UV) light.[1][2] The process can be dissected into

several key steps:

Photoexcitation: The reaction is initiated by the absorption of a photon by the

acyloxybenzophenone molecule, promoting it to an electronically excited state. Studies

suggest that the reaction can proceed from the singlet excited state.[3]
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Homolytic Cleavage: In the excited state, the molecule undergoes homolytic cleavage of the

ester's O-acyl bond. This bond scission results in the formation of a geminate radical pair,

consisting of a benzoyl radical and a phenoxy radical, held in close proximity within a

"solvent cage".

In-Cage Recombination: Within the solvent cage, the radical pair can recombine in several

ways. Recombination of the benzoyl radical at the ortho or para positions of the phenoxy

radical, followed by tautomerization, leads to the formation of the primary photo-Fries

products: ortho- and para-hydroxybenzophenones.

Escape and Side Reactions: The radical pair can also diffuse out of the solvent cage. These

"escaped" radicals can then abstract hydrogen atoms from the solvent or other molecules,

leading to the formation of byproducts such as the parent phenol and benzoic acid.

The efficiency and selectivity of the photo-Fries rearrangement are influenced by several

factors, including the solvent, the substitution pattern on the aromatic rings, and the wavelength

of the incident light.

Quantitative Data: Solvent Effects on Product
Distribution and Quantum Yields
The solvent plays a crucial role in the photo-Fries rearrangement by influencing the stability

and lifetime of the radical pair within the solvent cage. The following tables summarize the

product yields and reaction quantum yields for the photo-Fries rearrangement of representative

aryl benzoates in various solvents. This data provides insight into how the reaction environment

can be tuned to favor specific products.

Table 1: Product Yields for the Photo-Fries Rearrangement of p-Substituted Phenyl Benzoates

in Homogeneous Solution
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Entry

Substrate
(p-
substitue
nt)

Solvent

2-
Hydroxyb
enzophen
one
Derivativ
e Yield
(%)

4-
Hydroxyb
enzophen
one
Derivativ
e Yield
(%)

Phenol
Yield (%)

Benzoic
Acid Yield
(%)

1 H
Cyclohexa

ne
25 30 45 Present

2 H Acetonitrile 20 7 73 Present

3 H Methanol 18 15 67 Present

4 OCH₃
Cyclohexa

ne
30 - 70 Present

5 OCH₃ Acetonitrile 25 - 75 Present

6 OCH₃ Methanol 22 - 78 Present

7 Cl
Cyclohexa

ne
28 - 72 Present

8 Cl Acetonitrile 22 - 78 Present

9 Cl Methanol 20 - 80 Present

Data adapted from a study on aryl benzoates, which serve as a model for

acyloxybenzophenones.

Table 2: Reaction Quantum Yields (Φr) for the Photo-Fries Rearrangement of p-Substituted

Phenyl Benzoates
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Entry
Substrate (p-
substituent)

Φr in
Cyclohexane

Φr in
Acetonitrile

Φr in Methanol

1 H 0.35 0.32 0.30

2 OCH₃ 0.40 0.38 0.35

3 Cl 0.30 0.28 0.25

Reaction quantum yield (Φr) refers to the efficiency of the photochemical process, representing

the fraction of absorbed photons that lead to the disappearance of the reactant.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a model

acyloxybenzophenone substrate and its subsequent photo-Fries rearrangement.

Synthesis of 4-tert-butylphenyl acetate
A representative acyloxybenzophenone precursor, 4-tert-butylphenyl acetate, can be

synthesized as follows:

To a solution of 4-tert-butylphenol (9.45 g, 62.9 mmol) in acetic anhydride (18.1 g, 16.8 mL,

151 mmol), add 1.5 mL of pyridine at 0°C.

Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography

(TLC).

Upon completion, pour the reaction mixture into ice-water and stir until the excess acetic

anhydride has hydrolyzed.

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to

obtain pure 4-tert-butylphenyl acetate.

General Protocol for the Photo-Fries Rearrangement
This protocol outlines a general procedure for the photolysis of an acyloxybenzophenone.

Sample Preparation: Prepare a solution of the acyloxybenzophenone (e.g., 4-tert-butylphenyl

acetate) in a suitable solvent (e.g., cyclohexane, acetonitrile, or methanol) at a concentration

of approximately 0.1 M.

Degassing: Transfer the solution to a quartz photoreactor tube. Degas the solution by

bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which

can quench the excited states and participate in side reactions.

Irradiation: Irradiate the solution with a suitable UV light source. A low-pressure mercury

lamp with an emission maximum at 254 nm is commonly used. The irradiation time will vary

depending on the substrate, solvent, and lamp intensity, and should be monitored by TLC or

HPLC.

Work-up: After the desired conversion is reached, remove the solvent under reduced

pressure.

Product Analysis and Isolation: Analyze the resulting mixture of products by techniques such

as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass

Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine

the product distribution and identify the structures of the rearranged products and

byproducts.

Purification: Isolate the individual products by column chromatography on silica gel using an

appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key mechanistic

pathways of the photo-Fries rearrangement and a typical experimental workflow.
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Mechanism of the Photo-Fries Rearrangement
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Caption: The core mechanism of the photo-Fries rearrangement.
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Experimental Workflow for Photo-Fries Rearrangement

1. Substrate Synthesis
(Acyloxybenzophenone)

2. Solution Preparation
(in Quartz Tube)
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(N₂ or Ar bubbling)

4. UV Irradiation
(e.g., 254 nm)

5. Reaction Monitoring
(TLC/HPLC)

6. Solvent Removal
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7. Product Analysis
(HPLC, GC-MS, NMR)

8. Product Isolation
(Column Chromatography)
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Caption: A typical experimental workflow for the photo-Fries rearrangement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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